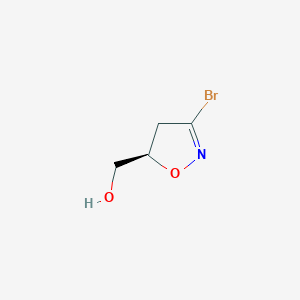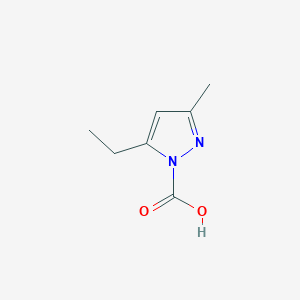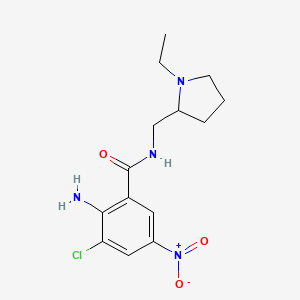
(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a chemical compound with the molecular formula C4H6BrNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable isoxazole derivative, followed by reduction to introduce the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)aldehyde or ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)carboxylic acid.
Reduction: Formation of ®-(4,5-dihydroisoxazol-5-yl)methanol.
Substitution: Formation of ®-(3-Azido-4,5-dihydroisoxazol-5-yl)methanol or ®-(3-Thio-4,5-dihydroisoxazol-5-yl)methanol.
Aplicaciones Científicas De Investigación
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoxazole ring are key structural features that contribute to its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(3-Chloro-4,5-dihydroisoxazol-5-yl)methanol
- ®-(3-Fluoro-4,5-dihydroisoxazol-5-yl)methanol
- ®-(3-Iodo-4,5-dihydroisoxazol-5-yl)methanol
Uniqueness
®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C4H6BrNO2 |
|---|---|
Peso molecular |
180.00 g/mol |
Nombre IUPAC |
[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1 |
Clave InChI |
WHYBJMZOIKMVCQ-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](ON=C1Br)CO |
SMILES canónico |
C1C(ON=C1Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)



![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)


